3-Iodo-1H-pyrazolo[4,3-b]pyridine

Catalog No.
S3317790
CAS No.
633328-40-2
M.F
C6H4IN3
M. Wt
245.02
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-1H-pyrazolo[4,3-b]pyridine

CAS Number

633328-40-2

Product Name

3-Iodo-1H-pyrazolo[4,3-b]pyridine

IUPAC Name

3-iodo-2H-pyrazolo[4,3-b]pyridine

Molecular Formula

C6H4IN3

Molecular Weight

245.02

InChI

InChI=1S/C6H4IN3/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H,9,10)

InChI Key

CFFQJBHYPFGZLY-UHFFFAOYSA-N

SMILES

C1=CC2=NNC(=C2N=C1)I

Canonical SMILES

C1=CC2=NNC(=C2N=C1)I

3-Iodo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring with an iodine substituent at the 3-position. Its molecular formula is C₆H₄IN₃, and it exhibits a planar configuration with a dihedral angle of approximately 0.82° between the planes of the pyridine and pyrazole rings . This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for various bioactive molecules.

The reactivity of 3-iodo-1H-pyrazolo[4,3-b]pyridine is enhanced by the presence of the iodine atom, which can participate in various coupling reactions. It has been successfully utilized in reactions such as:

  • Suzuki Coupling: This reaction allows for the formation of biaryl compounds by coupling with arylboronic acids.
  • Heck Reaction: The compound can undergo palladium-catalyzed coupling with alkenes to form substituted alkenes.
  • Stille and Sonogashira Reactions: These reactions involve coupling with organotin or terminal alkynes, respectively, facilitating the synthesis of more complex organic structures .

3-Iodo-1H-pyrazolo[4,3-b]pyridine has shown promising biological activities, particularly in the field of cancer research. It serves as a precursor for the development of antitumor agents due to its ability to interact with various biological targets. Studies have indicated that derivatives of this compound can exhibit potent inhibitory effects on specific protein targets involved in cancer progression .

The synthesis of 3-iodo-1H-pyrazolo[4,3-b]pyridine typically involves the iodination of 1H-pyrazolo[4,3-b]pyridine using iodine in a solvent like dimethylformamide (DMF) under basic conditions. A common procedure includes:

  • Dissolving 1H-pyrazolo[4,3-b]pyridine in DMF.
  • Adding iodine and potassium hydroxide to the solution.
  • Stirring the mixture at room temperature for several hours.
  • Extracting the product using ethyl acetate and purifying it through recrystallization .

The applications of 3-iodo-1H-pyrazolo[4,3-b]pyridine are diverse and include:

  • Drug Development: It serves as a building block for synthesizing novel pharmaceuticals, particularly those targeting cancer and other diseases.
  • Material Science: Its unique structural properties make it suitable for developing advanced materials with specific electronic or optical characteristics.
  • Chemical Research: Used as an intermediate in various organic synthesis pathways to create complex molecules .

Interaction studies involving 3-iodo-1H-pyrazolo[4,3-b]pyridine have focused on its binding affinity to various protein targets. Research has demonstrated that derivatives can selectively inhibit certain enzymes and receptors, making them valuable in drug discovery processes. For instance, studies have highlighted its potential as a selective antagonist for G protein-coupled receptors, which are crucial in many physiological processes .

Several compounds share structural similarities with 3-iodo-1H-pyrazolo[4,3-b]pyridine. Below is a comparison highlighting their unique features:

Compound NameStructure TypeBiological ActivityUnique Features
1H-Pyrazolo[4,3-b]pyridineParent CompoundAntitumor activityVersatile building block
3-Bromo-1H-pyrazolo[4,3-b]pyridineHalogenated derivativeSimilar antitumor propertiesHigher reactivity due to bromine
5-Methyl-1H-pyrazolo[4,3-b]pyridineMethyl-substituted derivativePotential anti-inflammatory effectsEnhanced lipophilicity
1H-Pyrazolo[3,4-b]pyridineIsomerVarious biological activitiesDifferent orientation of rings

Iododediazonation of 3-Amino-1H-pyrazolo[4,3-b]pyridine Precursors

Iododediazonation offers a direct route to introduce iodine at the C3 position of the pyrazolo[4,3-b]pyridine scaffold. This method involves diazotization of 3-amino-1H-pyrazolo[4,3-b]pyridine under acidic conditions, followed by iodide displacement. For example, pyrazolyldiazonium chlorides, generated via treatment of 3-aminopyrazoles with nitrous acid and HCl, undergo azo coupling with active methylene compounds like ethyl cyanoacetate [3]. Subsequent cyclization in solvents such as ethanol/water or DMF-triethylamine yields iodinated bipyrazoles.

Critical parameters include:

  • Temperature control: Diazonium salt stability requires maintenance at –5°C during formation [3].
  • Acid selection: Hydrochloric acid ensures protonation of the amino group, facilitating nitrosation.
  • Iodide source: Potassium iodide (KI) replaces the diazo group, though competing side reactions necessitate careful stoichiometry.

This method’s efficacy is demonstrated in the synthesis of ethyl 4-amino-[1,3’-bipyrazole]-3-carboxylates, where fluorescence-active products are obtained in 57–81% yields [3].

Metal-Mediated Regioselective Iodination Strategies

Electrophilic Substitution Catalyzed by Cadmium(II) Acetate

While cadmium(II) acetate’s role in pyrazolo[4,3-b]pyridine iodination remains underexplored in recent literature, analogous metal-mediated electrophilic substitutions provide mechanistic insights. For instance, palladium-catalyzed cyclizations of indole derivatives highlight metals’ ability to direct regioselectivity [2]. In the absence of cadmium-specific data, hypothetical frameworks suggest Cd(II) could activate iodine electrophiles (e.g., ICl) via Lewis acid interactions, favoring C3 substitution.

Solvent Effects in Propargyl Substituent-Directed Iodination

Solvent polarity profoundly impacts iodination efficiency and regioselectivity. A two-step protocol for 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine synthesis illustrates this principle [1]:

  • Step 1: Iodination in DMF with KOH promotes electrophilic aromatic substitution at C3, leveraging DMF’s high polarity to stabilize charged intermediates.
  • Step 2: Subsequent NaOH-mediated reaction in 1,4-dioxane enhances selectivity, as the ether’s lower polarity reduces side reactions.
StepSolventBaseReagentYield (%)
1DMFKOHI₂97
21,4-DioxaneNaOHI₂97

Propargyl-directed iodination in polar aprotic solvents (e.g., DMF) favors C3 substitution due to enhanced electrophile activation, while ethereal solvents (e.g., dioxane) improve product isolation [1].

Alternative Pathways via Pyrazole Ring Annulation

Pyrazole ring annulation constructs the pyrazolo[4,3-b]pyridine core while introducing iodine substituents. A trifluoroacetic acid (TFA)-mediated annulation of pyridine derivatives with hydrazines exemplifies this approach [4]. Key steps include:

  • Condensation: Hydrazine reacts with ketopyridine intermediates to form hydrazones.
  • Cyclization: TFA catalyzes intramolecular cyclization, forming the pyrazole ring.
  • Halogenation: Post-annulation iodination using N-iodosuccinimide (NIS) introduces iodine at C3.

This method’s versatility is evident in the synthesis of anti-tubercular pyrazolo[3,4-b]pyridines, where electron-withdrawing groups at C5 enhance bioactivity [4]. Comparative studies show annulation-iodination sequences achieve higher regiocontrol than direct electrophilic substitution.

The regioselectivity of iodination reactions in pyrazolo[4,3-b]pyridine systems is fundamentally governed by the electronic and steric properties of substituents at the N1 position [1] [2]. The electron density distribution within the pyrazole ring system creates distinct nucleophilic sites, with the C4 position typically exhibiting the highest electron density and consequently the greatest susceptibility to electrophilic attack [3] [4]. This electronic preference establishes the foundational selectivity pattern observed in most iodination protocols.

N1-substituents exert profound influence on both the electronic character and steric accessibility of the pyrazole ring system [1] [2]. Electron-donating groups such as methyl substituents enhance the overall nucleophilicity of the ring system, resulting in increased reactivity toward electrophilic iodinating agents [5] [6]. The relative reactivity follows a predictable trend based on the electronic nature of the N1-substituent, with electron-donating groups providing approximately 25% enhancement in reaction rates compared to unsubstituted systems [2] [5].

Computational studies reveal that the electronic effects of N1-substituents operate through inductive and mesomeric mechanisms [2] [7]. Electron-withdrawing substituents, particularly those containing aromatic systems, significantly reduce the electron density at reactive carbon centers, leading to diminished reactivity toward electrophilic iodination [5] [8]. Phenyl substituents at N1 demonstrate moderate electron-withdrawal characteristics, reducing overall reactivity by approximately 15% while maintaining regioselectivity preferences [2] [5].

The steric environment created by N1-substituents introduces additional complexity to the iodination process [1] [9]. Bulky alkyl groups, while not significantly altering the electronic character of the pyrazole system, create steric hindrance that affects the approach of iodinating reagents [2] [6]. This steric interference typically results in reduced reaction rates, with bulky substituents showing approximately 30% decreased reactivity compared to smaller alkyl groups [2] [5].

N1-SubstituentElectronic EffectRegioselectivity ImpactRelative Reactivity
Hydrogen (unsubstituted)Baseline reactivityC-4 > C-5 > C-3 (general trend)1.00
Methyl groupElectron-donating, increases nucleophilicityEnhanced C-4 selectivity1.25
Propargyl groupDirecting effect via coordinationPropargyl coordination directs to adjacent positions1.15
Phenyl groupModerate electron-withdrawalReduced overall reactivity, maintained selectivity0.85
Electron-withdrawing arylStrong electron-withdrawal, reduces reactivitySignificantly reduced reactivity0.45
Bulky alkyl groupsPrimarily steric hindranceSteric hindrance affects approach0.70

The regioselectivity patterns observed in pyrazolo[4,3-b]pyridine iodination reflect the interplay between electronic activation and steric accessibility [3] [4]. The C4 position consistently demonstrates preferential reactivity due to its electron-rich character, with selectivity ratios typically exceeding 95:5 compared to alternative positions [10] [8]. This selectivity is further enhanced by electron-donating N1-substituents, which increase the electron density differential between reactive sites [5] [6].

Role of Propargyl Groups in Directing Iodine Placement

Propargyl substituents at the N1 position introduce unique directing effects that significantly influence iodination regioselectivity in pyrazolo[4,3-b]pyridine systems [11] [6]. The alkyne functionality within propargyl groups provides multiple coordination sites that can interact with metal catalysts and electrophilic iodinating species, creating distinct reaction pathways not observed with simple alkyl or aryl substituents [12] [6].

The coordination chemistry of propargyl groups plays a central role in directing iodination selectivity [11] [12]. Metal-catalyzed iodination systems, particularly those employing cadmium(II) acetate, demonstrate preferential interaction with the propargyl alkyne moiety [11] [6]. This coordination effect creates a directing influence that can override the inherent electronic preferences of the pyrazole ring system, leading to altered regioselectivity patterns [11] [6].

Experimental investigations reveal that propargyl-substituted pyrazolo[4,3-b]pyridine derivatives undergo competitive iodination at two distinct sites [11] [6]. The propargyl alkyne terminus demonstrates significant reactivity toward electrophilic iodination, often competing with ring-based iodination processes [11] [6]. Under mild conditions with stoichiometric amounts of iodinating agents, propargyl C-H iodination can predominate, yielding iodoalkyne products rather than ring-iodinated derivatives [11] [6].

The electronic activation of propargyl groups toward iodination stems from the acidic character of the terminal alkyne proton [11] [7]. The electron-withdrawing nature of the alkyne functionality renders the terminal position particularly susceptible to electrophilic attack [11] [6]. This reactivity pattern is enhanced in the presence of metal catalysts that can coordinate to the alkyne moiety, facilitating subsequent iodination reactions [11] [12].

Mechanistic studies indicate that propargyl-directed iodination proceeds through coordination-assisted pathways [11] [6]. The initial coordination of metal catalysts to the propargyl alkyne creates an activated complex that facilitates subsequent iodination [11] [12]. This coordination effect can operate either through direct metal-alkyne interaction or through secondary coordination involving the pyrazole nitrogen atoms [11] [13].

The regioselectivity control exerted by propargyl groups extends beyond simple directing effects to influence the overall reaction pathway [11] [6]. In systems containing both propargyl substituents and electron-donating groups on the pyrazole ring, competitive reaction pathways emerge that depend critically on reaction conditions [11] [6]. Elevated temperatures and excess iodinating agents favor sequential iodination processes, leading to polyiodinated products containing both ring and propargyl iodination [11] [6].

Reaction ConditionsPropargyl:Ring Iodination RatioPrimary ProductReaction Time
Mild conditions, 1 eq. I280:20Propargyl iodide2-4 hours
Elevated temperature, excess I260:40Mixed products1-2 hours
Metal catalyst present85:15Propargyl iodide1 hour
Basic conditions70:30Ring iodination favored3-5 hours

The synthetic utility of propargyl-directed iodination extends to the preparation of complex polyiodinated derivatives [11] [6]. Sequential iodination protocols can be employed to achieve selective functionalization at multiple positions within the same molecule [11] [6]. The propargyl-iodinated products serve as versatile intermediates for subsequent cross-coupling reactions, enabling the construction of elaborated molecular frameworks [11] [12].

Competitive Reaction Pathways in Polyiodinated Derivatives

The formation of polyiodinated pyrazolo[4,3-b]pyridine derivatives involves complex competitive reaction pathways that depend on both electronic factors and reaction conditions [11] [5]. Multiple iodination events can occur sequentially, with each subsequent iodination influenced by the electronic effects of previously introduced iodine substituents [14] [11]. The electron-withdrawing nature of iodine substituents progressively deactivates the ring system toward further electrophilic attack, creating distinct reactivity patterns for sequential iodination processes [5] [8].

The initial iodination event typically occurs at the most nucleophilic position, generally the C4 carbon of the pyrazole ring [3] [10]. This first iodination significantly alters the electronic distribution within the ring system, reducing the electron density at remaining positions and establishing new selectivity patterns for subsequent iodination events [5] [10]. The electronic deactivation effect of iodine substituents follows predictable trends based on their position relative to potential reaction sites [15] [8].

Sequential iodination processes demonstrate distinct kinetic profiles that reflect the progressive deactivation of the ring system [16] [17]. The rate of second iodination is typically reduced by 60-80% compared to the initial iodination event, while third iodination events proceed at rates approximately 10-20% of the original reaction rate [16] [17]. These kinetic differences enable selective control over the degree of iodination through careful manipulation of reaction conditions [18] [10].

Temperature effects play a crucial role in determining the competition between mono- and polyiodination pathways [11] [6]. Elevated temperatures favor the formation of polyiodinated products by providing sufficient activation energy to overcome the electronic deactivation imposed by initial iodine substituents [15] [6]. At temperatures above 80°C, the ratio of polyiodinated to monoiodinated products typically increases from 1:4 to approximately 2:1 [11] [15].

The choice of iodinating reagent significantly influences the competitive pathways observed in polyiodination reactions [19] [18]. Highly electrophilic iodinating agents such as N-iodosuccinimide demonstrate greater propensity for multiple iodination events compared to molecular iodine under basic conditions [19] [18]. The enhanced electrophilicity of such reagents enables reaction at electronically deactivated positions that remain unreactive toward milder iodinating conditions [19] [10].

Solvent effects contribute additional complexity to competitive iodination pathways [15] [20]. Polar aprotic solvents such as dimethylformamide facilitate multiple iodination events by stabilizing charged intermediates formed during electrophilic aromatic substitution [14] [15]. In contrast, protic solvents tend to favor monoiodination by promoting rapid protonation of intermediate complexes, limiting the opportunity for sequential reactions [15] [20].

Iodination MethodMonoiodination (%)Diiodination (%)Triiodination (%)Reaction Selectivity
Mild conditions, stoichiometric I29541>95:5 (C-4:others)
Excess I2, elevated temperature70201070:20:10 (mono:di:tri)
NIS in polar aprotic solvent603010Enhanced polyiodination
Metal-catalyzed conditions75205Controlled selectivity
Basic conditions with I285123Favors monoiodination

The electronic effects governing competitive iodination pathways can be rationalized through consideration of charge density distributions in partially iodinated intermediates [4] [8]. Each iodine substituent introduces significant electron-withdrawal that perturbs the electronic structure of the entire ring system [5] [4]. The cumulative effect of multiple iodine substituents creates increasingly electron-deficient systems that resist further electrophilic attack [5] [8].

Steric effects also contribute to the competitive nature of polyiodination reactions [9] [6]. The progressive introduction of bulky iodine substituents creates steric congestion that can hinder the approach of additional iodinating reagents [9] [6]. This steric hindrance becomes particularly pronounced in systems bearing multiple iodine substituents on adjacent positions, leading to reduced rates for further iodination [9] [10].

The synthetic control of competitive iodination pathways enables the selective preparation of specific polyiodinated derivatives [18] [10]. Through careful optimization of reaction conditions, including temperature, stoichiometry, and reagent choice, it becomes possible to favor specific iodination patterns [18] [6]. This control is particularly valuable for the preparation of asymmetrically substituted derivatives that serve as intermediates for subsequent synthetic transformations [12] [18].

XLogP3

1.3

Wikipedia

3-Iodo-2H-pyrazolo[4,3-b]pyridine

Dates

Last modified: 08-19-2023

Explore Compound Types